molecular formula C11H15Br2O3P B13708503 Diethyl 3,5-Dibromobenzylphosphonate

Diethyl 3,5-Dibromobenzylphosphonate

Cat. No.: B13708503
M. Wt: 386.02 g/mol
InChI Key: JWRJFHLIWMHXGH-UHFFFAOYSA-N
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Description

Diethyl 3,5-Dibromobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15Br2O3P and a molecular weight of 386.02 g/mol . This compound is characterized by the presence of two bromine atoms attached to a benzyl ring, which is further connected to a phosphonate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,5-Dibromobenzylphosphonate can be synthesized starting from 3,5-dibromobenzaldehyde. The synthetic route involves the reaction of 3,5-dibromobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-Dibromobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Diethyl 3,5-Dibromobenzylphosphonate involves its interaction with various molecular targets. The bromine atoms and the phosphonate group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,5-Dibromobenzylphosphonate is unique due to the presence of two bromine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organophosphorus compounds .

Properties

Molecular Formula

C11H15Br2O3P

Molecular Weight

386.02 g/mol

IUPAC Name

1,3-dibromo-5-(diethoxyphosphorylmethyl)benzene

InChI

InChI=1S/C11H15Br2O3P/c1-3-15-17(14,16-4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3

InChI Key

JWRJFHLIWMHXGH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)Br)Br)OCC

Origin of Product

United States

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